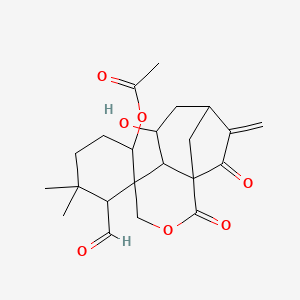

Isodonal

Description

Propriétés

Formule moléculaire |

C22H28O7 |

|---|---|

Poids moléculaire |

404.5 g/mol |

Nom IUPAC |

(3'-formyl-7-hydroxy-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl) acetate |

InChI |

InChI=1S/C22H28O7/c1-11-13-7-14(25)17-21(8-13,18(11)26)19(27)28-10-22(17)15(9-23)20(3,4)6-5-16(22)29-12(2)24/h9,13-17,25H,1,5-8,10H2,2-4H3 |

Clé InChI |

ORDKVFHKMGUXSQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |

SMILES canonique |

CC(=O)OC1CCC(C(C12COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C=O)(C)C |

Synonymes |

trichorabdal H |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of Isodonal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodonal is a naturally occurring N-pentane diterpene compound isolated from plants of the Isodon genus, such as Isodon wikstroemioides.[1] This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its cytotoxic, antitumor, and anti-inflammatory properties. Drawing upon research on this compound and related ent-kaurane diterpenoids, this document outlines the key signaling pathways, presents available quantitative data, and provides detailed experimental protocols for the assays used to elucidate its biological activities. The primary mechanism of this compound's antitumor effect is the induction of apoptosis through multiple converging signaling cascades.

Introduction

This compound is a member of the ent-kaurane class of diterpenoids, a group of natural products known for their diverse and potent biological activities. Research has highlighted this compound's potential as a cytotoxic and antitumor agent, demonstrating its ability to inhibit the growth of various cancer cell lines.[1] Furthermore, it has been noted for its anti-inflammatory effects and its capacity to inhibit oxidative phosphorylation. This guide synthesizes the available scientific literature to provide a comprehensive overview of the molecular mechanisms underpinning these effects.

Cytotoxic and Antitumor Mechanism of Action

The primary antitumor effect of this compound is attributed to its ability to induce programmed cell death, or apoptosis, in cancer cells. This is achieved through a multi-faceted approach that involves the activation of both intrinsic and extrinsic apoptotic pathways, the generation of reactive oxygen species (ROS), and the modulation of key signaling pathways that regulate cell survival and death.

Induction of Apoptosis

Studies on ent-kaurane diterpenoids, the class of compounds to which this compound belongs, have shown that they induce apoptosis through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[2][3]

-

Intrinsic (Mitochondrial) Pathway: This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This results in the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm.[4][5][6] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[7][8] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of apoptosis.[7] Research on related ent-kaurane diterpenoids has demonstrated an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, a key regulatory step in the intrinsic pathway.[3]

-

Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular ligands to death receptors on the cell surface, such as Fas or TNF receptors.[9] This leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8.[10] Activated caspase-8 can then directly activate effector caspases or cleave the protein Bid to truncated Bid (tBid), which then activates the mitochondrial pathway, creating a crosstalk between the two pathways. Studies on similar ent-kaurane diterpenoids have shown the activation of caspase-8, indicating the involvement of the extrinsic pathway.[3][10]

The convergence of both pathways on the activation of effector caspases, like caspase-3, results in the cleavage of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[11]

Role of Reactive Oxygen Species (ROS) and JNK Signaling

A crucial aspect of the apoptotic activity of some ent-kaurane diterpenoids is the induction of intracellular reactive oxygen species (ROS).[1][12] The accumulation of ROS creates a state of oxidative stress, which can trigger apoptosis through various mechanisms. One key downstream effector of ROS is the c-Jun N-terminal kinase (JNK) signaling pathway.[1] ROS can lead to the phosphorylation and activation of JNK. Activated JNK can then phosphorylate and regulate the activity of various proteins involved in apoptosis, including members of the Bcl-2 family, leading to the promotion of cell death.[1] The antioxidant N-acetyl-L-cysteine has been shown to inhibit the apoptosis and JNK activation induced by these compounds, confirming the critical role of ROS in this process.[1]

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[13][14][15][16] Some ent-kaurane diterpenoids have been found to inhibit the activity of NF-κB.[10] By suppressing the NF-κB pathway, these compounds can decrease the expression of anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.

Inhibition of Oxidative Phosphorylation

This compound has been reported to be an inhibitor of oxidative phosphorylation.[1] This process, which occurs in the mitochondria, is the primary source of ATP in aerobic organisms.[17][18][19] By inhibiting oxidative phosphorylation, this compound can disrupt the energy metabolism of cancer cells, which often have high energy demands. This metabolic stress can contribute to the induction of apoptosis.

Anti-inflammatory Mechanism of Action

This compound's anti-inflammatory properties are linked to its ability to inhibit the production of nitric oxide (NO). In inflammatory conditions, the enzyme inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to the production of large amounts of NO, which can contribute to tissue damage. By inhibiting NO production in lipopolysaccharide (LPS)-activated macrophages, this compound can exert its anti-inflammatory effects.

Quantitative Data

The following table summarizes the available quantitative data for the cytotoxic activity of this compound and related ent-kaurane diterpenoids.

| Compound/Extract | Cell Line | Assay | Endpoint | Value (µM) | Reference |

| This compound | Human Tumor Cell Lines | Cytotoxicity Assay | IC50 | 0.4 - 5.1 | |

| Jungermannenone A | HL-60 | Cytotoxicity Assay | IC50 | 1.3 | [10] |

| Jungermannenone B | HL-60 | Cytotoxicity Assay | IC50 | 5.3 | [10] |

| Jungermannenone C | HL-60 | Cytotoxicity Assay | IC50 | 7.8 | [10] |

| Jungermannenone D | HL-60 | Cytotoxicity Assay | IC50 | 2.7 | [10] |

Signaling Pathway and Experimental Workflow Diagrams

Figure 1: Proposed mechanism of action of this compound.

Figure 2: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[20][21][22]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[23]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]

-

After incubation, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[20]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis-Related Proteins

This protocol is used to detect changes in the expression of key proteins involved in apoptosis.[24][25][26]

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-phospho-JNK, anti-JNK, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells in lysis buffer.

-

Quantify the protein concentration of the lysates.

-

Denature the protein samples and separate them by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Nitric Oxide Production Assay (Griess Assay)

This protocol measures the amount of nitrite (B80452), a stable product of NO, in the cell culture medium of macrophages.[17][27][28][29][30]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution

-

Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[28]

-

Sodium nitrite standard solution

-

96-well plate

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.[28]

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Prepare the Griess reagent by mixing equal volumes of Part A and Part B immediately before use.[27]

-

Add 50 µL of the Griess reagent to each 50 µL of supernatant in a new 96-well plate.

-

Incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Conclusion

This compound, an ent-kaurane diterpenoid, demonstrates significant potential as an antitumor and anti-inflammatory agent. Its mechanism of action is complex, primarily involving the induction of apoptosis in cancer cells through the coordinated activation of intrinsic and extrinsic pathways, the generation of ROS leading to JNK activation, and the inhibition of the pro-survival NF-κB pathway. Additionally, its ability to inhibit oxidative phosphorylation and nitric oxide production contributes to its cytotoxic and anti-inflammatory effects, respectively. Further research is warranted to fully elucidate the intricate molecular targets of this compound and to explore its therapeutic potential in preclinical and clinical settings. The experimental protocols provided in this guide offer a framework for the continued investigation of this promising natural compound.

References

- 1. ent-kaurane diterpenoids from Croton tonkinensis induce apoptosis in colorectal cancer cells through the phosphorylation of JNK mediated by reactive oxygen species and dual-specificity JNK kinase MKK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives. (2010) | Idaira Hueso-Falcón | 55 Citations [scispace.com]

- 3. Synthesis and induction of apoptosis signaling pathway of ent-kaurane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mitochondrial pathways of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Mitochondrial Pathway of Apoptosis: Part I: MOMP and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Induction of apoptosis by new ent-kaurene-type diterpenoids isolated from the New Zealand liverwort Jungermannia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of Apoptosis by Isoalantolactone in Human Hepatocellular Carcinoma Hep3B Cells through Activation of the ROS-Dependent JNK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Oxidative Phosphorylation | Cell Metabolism | Tocris Bioscience [tocris.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. broadpharm.com [broadpharm.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 27. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

Isodonal: A Technical Guide to its Natural Sourcing, Purity, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodonal, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed methodologies for its isolation and purification, and a comprehensive analysis of its purity. Furthermore, this document elucidates the current understanding of this compound's biological activities and the intricate signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Natural Source of this compound

This compound is primarily isolated from plants belonging to the genus Isodon, a member of the Lamiaceae family. Notably, species such as Isodon wikstroemioides and Isodon japonica have been identified as natural sources of this compound. The concentration of this compound can vary between different Isodon species and is influenced by factors such as the geographical location, season of harvest, and the specific part of the plant used for extraction. While precise quantitative data for this compound yield from Isodon wikstroemioides is not extensively documented in publicly available literature, analysis of other Isodon species provides valuable insights. For instance, a study on an unspecified Isodon species reported the presence of this compound at a concentration of 0.0152% in the plant material.[1][2]

Isolation and Purification of this compound

The isolation and purification of this compound from its natural plant sources involve a multi-step process that leverages the compound's physicochemical properties. While a specific, standardized protocol for this compound is not universally established, methodologies employed for the separation of structurally similar diterpenoids, such as Oridonin from Isodon rubescens, provide a robust framework.

Experimental Protocol: Isolation and Purification

This protocol is adapted from established methods for isolating diterpenoids from Isodon species.

2.1.1. Materials and Reagents:

-

Dried and powdered aerial parts of Isodon species (e.g., Isodon wikstroemioides)

-

Methanol (B129727) (analytical grade)

-

n-Hexane (analytical grade)

-

Ethyl acetate (B1210297) (analytical grade)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Rotary evaporator

-

Ultrasonic bath

-

Chromatography columns

2.1.2. Extraction:

-

The dried and powdered plant material is subjected to exhaustive extraction with methanol, often facilitated by ultrasonication to enhance efficiency.

-

The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Liquid-Liquid Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically n-hexane followed by ethyl acetate. This step aims to remove non-polar and highly polar impurities.

-

The ethyl acetate fraction, which is expected to contain this compound, is collected and concentrated.

2.1.4. Chromatographic Purification:

-

The concentrated ethyl acetate fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, with the polarity of the mobile phase gradually increasing.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or HPLC to identify those containing this compound.

-

Fractions enriched with this compound are pooled and may require further purification using preparative HPLC on a C18 column with a mobile phase consisting of a gradient of water and acetonitrile.

2.1.5. Final Purification and Characterization:

-

The purified this compound is obtained after removal of the HPLC mobile phase.

-

The identity and purity of the isolated compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) and Mass Spectrometry (MS).

Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Purity Analysis of this compound

Ensuring the purity of an isolated natural product is critical for its subsequent biological evaluation and potential development as a therapeutic agent. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity assessment of compounds like this compound.

Experimental Protocol: HPLC Purity Analysis

3.1.1. Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start with a high percentage of A, gradually increasing the percentage of B over time.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorption maximum of this compound.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

3.1.2. Procedure:

-

A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample of isolated this compound is dissolved in the same solvent.

-

Both the standard and sample solutions are filtered through a 0.45 µm syringe filter before injection into the HPLC system.

-

The chromatograms are recorded, and the purity of the isolated this compound is calculated based on the area percentage of the main peak relative to the total peak area.

Data Presentation: Purity and Yield

| Parameter | Method | Result | Reference |

| Purity | HPLC-UV | >98% (Typical target) | N/A (Hypothetical) |

| Yield | Gravimetric | 0.0152% (from Isodon sp.) | [1][2] |

Note: The purity value is a typical target for purified natural products for biological testing. The yield is based on a reported value for this compound in an Isodon species, and actual yields will vary.

Biological Activity and Signaling Pathways

Diterpenoids isolated from Isodon species are known to possess a range of biological activities, including anti-inflammatory and cytotoxic effects. While research specifically on this compound is ongoing, the activities of structurally related compounds provide strong indications of its potential mechanisms of action.

Anti-inflammatory Activity

Compounds from Isodon species have demonstrated anti-inflammatory properties. For example, Nodosin, another diterpenoid from Isodon serra, has been shown to exert its anti-inflammatory effects by inhibiting the production of interleukin-2 (B1167480) (IL-2), a key cytokine in the inflammatory response. It is plausible that this compound may share similar anti-inflammatory mechanisms.

Cytotoxic Activity and Apoptosis Induction

Many natural compounds, including diterpenoids, exhibit cytotoxic effects against cancer cells by inducing apoptosis. This programmed cell death is often mediated through the modulation of complex intracellular signaling pathways. Key pathways that are frequently implicated and may be relevant to this compound's activity include:

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival.[3] Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Activation or inhibition of different branches of the MAPK pathway (e.g., ERK, JNK, p38) can lead to apoptotic cell death.

-

STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein involved in cell survival and proliferation. Inhibition of STAT3 signaling is a common mechanism for the anti-cancer effects of natural products.

Signaling Pathways Potentially Modulated by this compound

Caption: Potential signaling pathways modulated by this compound.

Experimental Protocols for Biological Activity Assessment

4.4.1. Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

4.4.2. In Vitro Anti-inflammatory Assay (Nitric Oxide Scavenging Assay)

-

Reaction Mixture: A reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) is prepared.

-

Treatment: Various concentrations of this compound are added to the reaction mixture.

-

Incubation: The mixture is incubated at room temperature for a specific period.

-

Griess Reagent Addition: Griess reagent is added to the mixture to quantify the amount of nitrite (B80452) formed from the decomposition of sodium nitroprusside.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 546 nm). The percentage of nitric oxide scavenging activity is calculated by comparing the absorbance of the this compound-treated samples to that of the control.

Conclusion

This compound represents a promising natural product with potential therapeutic applications. This technical guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and purity analysis, and an exploration of its potential biological activities and underlying molecular mechanisms. The methodologies and information presented here are intended to facilitate further research and development of this compound as a potential therapeutic agent. Further studies are warranted to precisely quantify its yield from various Isodon species, optimize purification protocols, and definitively elucidate its specific molecular targets and signaling pathways.

References

- 1. Isoalantolactone induces apoptosis through ROS-mediated ER stress and inhibition of STAT3 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of Cancer Cell Death by Isoflavone: The Role of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent Biological Activities of Isodonal Diterpenoids: A Technical Guide for Researchers

An in-depth exploration of the cytotoxic and anti-inflammatory properties of diterpenoids derived from the Isodon genus, detailing their mechanisms of action, quantitative data, and the experimental protocols for their evaluation.

Introduction

Diterpenoids isolated from plants of the Isodon genus, commonly known as Isodonal diterpenoids, represent a diverse and complex class of natural products.[1][2][3][4] Many Isodon species have a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments, including inflammation and cancer.[2][3][4] Modern phytochemical and pharmacological research has identified the ent-kaurane skeleton as a characteristic structural feature of many of these bioactive compounds.[2][3][4] This guide provides a technical overview of the biological activities of this compound diterpenoids, with a focus on their cytotoxic and anti-inflammatory effects, for researchers, scientists, and professionals in drug development.

Core Biological Activities

This compound diterpenoids exhibit a broad spectrum of biological activities, with cytotoxicity against various cancer cell lines and potent anti-inflammatory effects being the most extensively studied.

Cytotoxic Activity

A significant number of this compound diterpenoids have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines. This activity is often attributed to the induction of apoptosis, or programmed cell death, and cell cycle arrest. The cytotoxicity is influenced by the specific chemical structure of the diterpenoid, with the presence of an exo-methylene cyclopentanone (B42830) moiety being identified as important for this activity.[5][6]

Table 1: Cytotoxicity of Selected this compound Diterpenoids (IC50 values in µM)

| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) | Reference |

| Rabdosin B | Most cytotoxic of 6 tested | - | - | - | - | [5][6] |

| Oridonin | - | - | - | - | - | [5][6] |

| Epinodosin | - | - | - | - | - | [5][6] |

| Rabdosinate | - | - | - | - | - | [5][6] |

| Lasiokaurin | - | - | - | - | - | [5][6] |

| Epinodosinol | Least cytotoxic of 6 tested | - | - | - | - | [5][6] |

| Kongeniod A | 0.47 | - | - | - | - | [7] |

| Kongeniod B | 0.58 | - | - | - | - | [7] |

| Kongeniod C | 1.27 | - | - | - | - | [7] |

| Compound 1 | - | - | - | - | - | [8] |

| Compound 3 | - | 24.7 ± 2.8 | - | - | - | [8] |

| Compound 5 | - | - | 30.7 ± 1.7 | - | - | [8] |

Note: This table presents a selection of available data. IC50 values can vary depending on the specific experimental conditions.

Anti-inflammatory Activity

This compound diterpenoids have also been recognized for their significant anti-inflammatory properties. A primary mechanism of this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes.

Table 2: Anti-inflammatory Activity of Selected this compound Diterpenoids (IC50 values in µM for NO Inhibition)

| Compound | Cell Line | IC50 (µM) | Reference |

| Rubescensin B | RAW264.7 | 3.073 | [9] |

| Compound 1 | BV-2 | 15.6 | [10] |

| Compound 9 | BV-2 | 7.3 | [10] |

| Compound 8 | RAW264.7 | 3.05 ± 0.49 | [11] |

Mechanisms of Action and Signaling Pathways

The biological effects of this compound diterpenoids are mediated through their interaction with various cellular signaling pathways.

Apoptosis Induction

A key mechanism for the cytotoxic activity of many this compound diterpenoids is the induction of apoptosis. This process is often initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Caption: General workflow for this compound diterpenoid-induced apoptosis.

Modulation of Key Signaling Pathways

Several critical signaling pathways involved in cell survival, proliferation, and inflammation are modulated by this compound diterpenoids.

-

PI3K/Akt/mTOR Pathway: Oridonin has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway.[12][13][14][15] This pathway is crucial for cell growth and survival, and its inhibition contributes to the anti-cancer effects of oridonin. Oridonin can function as an ATP-competitive AKT inhibitor and impairs the growth of breast cancer cells with hyperactivation of AKT signaling.[12]

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation. Some this compound diterpenoids, such as Rubescensin B, inhibit the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[9]

-

STAT3 Pathway: Eriocalyxin B is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[16] It has been shown to covalently target STAT3, blocking its phosphorylation and activation, which are critical for the survival and proliferation of many cancer cells.[17]

-

VEGFR-2 Signaling: Eriocalyxin B also inhibits angiogenesis by suppressing the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[18][19][20][21][22] It can block VEGF-induced cell proliferation, migration, and tube formation in endothelial cells.[18][19][20][21][22]

References

- 1. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Diterpenoids from Isodon species and their biological activities - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Diterpenoids from Isodon species and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of cytotoxicity and DNA damage potential induced by ent-kaurene diterpenoids from Isodon plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cytotoxic 8,9-seco-ent-kaurane diterpenoids from Croton kongensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Diterpenoids with anti-inflammatory activities from Isodon rubescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory ent-Kaurane Diterpenoids from Isodon serra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Oridonin inhibits aberrant AKT activation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oridonin inhibits oral cancer growth and PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pjps.pk [pjps.pk]

- 17. Eriocalyxin B Inhibits STAT3 Signaling by Covalently Targeting STAT3 and Blocking Phosphorylation and Activation of STAT3 | PLOS One [journals.plos.org]

- 18. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Eriocalyxin B, a natural diterpenoid, inhibited VEGF-induced angiogenesis and diminished angiogenesis-dependent breast tumor growth by suppressing VEGFR-2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

Oridonin in Cancer Research: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oridonin (B1677485), a natural diterpenoid compound isolated from the medicinal herb Rabdosia rubescens (also known as Isodon rubescens), has emerged as a promising candidate in oncology research. Its multifaceted anti-tumor activity, demonstrated across a wide range of cancer types, stems from its ability to modulate critical cellular processes including proliferation, apoptosis, cell cycle progression, and metastasis. This technical guide provides a comprehensive overview of the core mechanisms of Oridonin's action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

Oridonin exerts its anti-cancer effects through a variety of mechanisms, primarily by inducing apoptosis and cell cycle arrest, and inhibiting cell migration and invasion. These effects are mediated by its influence on several key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Oridonin is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][2] This is a critical mechanism for eliminating malignant cells. The apoptotic process triggered by Oridonin involves both the intrinsic (mitochondrial) and extrinsic pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspase cascades (caspase-3, -8, and -9), and cleavage of poly(ADP-ribose) polymerase (PARP).[2][3] Furthermore, Oridonin modulates the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which further promotes apoptosis.[4]

Cell Cycle Arrest

Oridonin has been shown to halt the progression of the cell cycle in various cancer cell lines, thereby inhibiting their proliferation. The most commonly observed effect is an arrest at the G2/M phase of the cell cycle. This is often accompanied by the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, Oridonin can upregulate the expression of p21 and p53, which are critical tumor suppressors that regulate cell cycle checkpoints.

Anti-Metastatic and Anti-Angiogenic Effects

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Oridonin has demonstrated the ability to inhibit the migration and invasion of cancer cells, key steps in the metastatic cascade. It achieves this by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. Additionally, Oridonin has been found to suppress angiogenesis, the formation of new blood vessels that supply tumors with nutrients, by blocking pathways such as the Notch signaling pathway.

Quantitative Data

The cytotoxic and anti-proliferative effects of Oridonin have been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

Table 1: IC50 Values of Oridonin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) |

| Gastric Cancer | AGS | 5.995 ± 0.741 | 24 |

| 2.627 ± 0.324 | 48 | ||

| 1.931 ± 0.156 | 72 | ||

| HGC27 | 14.61 ± 0.600 | 24 | |

| 9.266 ± 0.409 | 48 | ||

| 7.412 ± 0.512 | 72 | ||

| MGC803 | 15.45 ± 0.59 | 24 | |

| 11.06 ± 0.400 | 48 | ||

| 8.809 ± 0.158 | 72 | ||

| Colon Cancer | HCT116 | 23.75 ± 3.07 | 48 |

| HCT8 | 18.64 ± 2.26 | 48 | |

| HT29 | 30.309 | Not Specified | |

| Prostate Cancer | PC-3 | ED50: 1.8 - 7.5 µg/ml | Not Specified |

| DU145 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |

| LNCaP | ED50: 1.8 - 7.5 µg/ml | Not Specified | |

| Breast Cancer | MCF-7 | ED50: 1.8 - 7.5 µg/ml | Not Specified |

| MDA-MB-231 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |

| Lung Cancer | NCI-H520 | ED50: 1.8 - 7.5 µg/ml | Not Specified |

| NCI-H460 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |

| NCI-H1299 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |

| Leukemia | NB4 | ED50: 1.8 - 7.5 µg/ml | Not Specified |

| Glioblastoma | U118 | ED50: 1.8 - 7.5 µg/ml | Not Specified |

| U138 | ED50: 1.8 - 7.5 µg/ml | Not Specified | |

| Osteosarcoma | U2OS | 30 | Not Specified |

| Gastric Carcinoma | SNU-5 | 36.8 | Not Specified |

Data compiled from multiple sources.

Table 2: In Vivo Tumor Growth Inhibition by Oridonin

| Cancer Model | Animal Model | Oridonin Dose | Treatment Duration | Tumor Growth Inhibition |

| Colon Cancer (HCT8 xenograft) | Nude mice | 5 mg/kg | Not Specified | 39.2% |

| 10 mg/kg | 66.7% | |||

| Breast Cancer (4T1 xenograft) | Nude mice | 1 mg/kg | 28 days | 31% (weight), 33% (volume) |

| 5 mg/kg | 84% (weight), 72% (volume) | |||

| Colon Cancer (HCT116 xenograft) | Nude mice | Not Specified | Not Specified | Significant reduction in tumor volume |

Data compiled from multiple sources.

Key Signaling Pathways Modulated by Oridonin

Oridonin's anti-cancer activity is intricately linked to its ability to modulate several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is constitutively active, promoting tumorigenesis. Oridonin has been shown to inhibit the PI3K/Akt pathway by decreasing the phosphorylation of Akt and its downstream targets. This inhibition contributes to the induction of apoptosis and suppression of cell proliferation.

Caption: Oridonin inhibits the PI3K/Akt signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a central role in transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and apoptosis. Oridonin has been shown to modulate the MAPK pathway, often by activating the pro-apoptotic JNK and p38 pathways while inhibiting the pro-proliferative ERK pathway.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Autophagy-dependent apoptosis induction by oridonin are mediated by ROS-dependent AMPK-mTOR-ULK1 pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin Promotes Apoptosis and Restrains the Viability and Migration of Bladder Cancer by Impeding TRPM7 Expression via the ERK and AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin inhibits tumor angiogenesis and induces vessel normalization in experimental colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-inflammatory Properties of Isodonal and Related Diterpenoids: A Technical Guide for Researchers

Introduction

This technical guide provides an in-depth analysis of the anti-inflammatory properties of diterpenoids isolated from the Isodon genus, with a particular focus on Nodosin and Oridonin, compounds often associated with the broader term "Isodonal." These natural products have demonstrated significant potential in modulating key inflammatory pathways, making them promising candidates for the development of novel anti-inflammatory therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current scientific evidence, including quantitative data, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms.

Core Anti-inflammatory Mechanisms

Diterpenoids from Isodon species, notably Nodosin and Oridonin, exert their anti-inflammatory effects through a multi-pronged approach, primarily by targeting key signaling pathways and mediators of inflammation. The primary mechanisms of action include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, regulating the expression of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes involved in the production of inflammatory mediators.

Furthermore, these compounds have been shown to suppress the production of reactive oxygen species (ROS), which are key signaling molecules and mediators of oxidative stress in inflammation. By mitigating ROS production, Isodon diterpenoids can reduce cellular damage and further amplification of the inflammatory cascade.

Another critical target is the NLRP3 inflammasome, a multi-protein complex that plays a crucial role in innate immunity and the inflammatory response. Oridonin, in particular, has been identified as an inhibitor of the NLRP3 inflammasome, thereby reducing the maturation and secretion of potent pro-inflammatory cytokines such as Interleukin-1β (IL-1β).

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies on the anti-inflammatory effects of Nodosin, Oridonin, and other diterpenoids from Isodon species.

Table 1: In Vitro Inhibition of Inflammatory Mediators

| Compound | Cell Line | Inducer | Mediator | Concentration | % Inhibition / IC50 | Citation |

| Nodosin | Mouse T lymphocytes | Concanavalin A | IL-2 mRNA | 1.2 µg/mL | ~50% | [1] |

| Oridonin | RAW 264.7 | LPS | NO | IC50: ~2.5-5 µM | Varies by study | [2] |

| Oridonin | RAW 264.7 | LPS | TNF-α | 10 µM | Significant reduction | [3] |

| Oridonin | RAW 264.7 | LPS | IL-6 | 10 µM | Significant reduction | [3] |

| Oridonin | HK-2 cells | LPS | NF-κB nuclear translocation | - | Significant attenuation | [4] |

| Isodon Diterpenoids (compounds 1 & 9) | BV-2 cells | LPS | NO | IC50: 15.6 µM & 7.3 µM | [5] |

Table 2: In Vivo Anti-inflammatory Effects

| Compound | Animal Model | Assay | Dosage | Effect | Citation |

| Nodosin | Mice | Xylene-induced ear edema | Medium & High doses | Significant reduction in swelling | [1] |

| Nodosin | Mice | Xylene-induced ear edema | - | Decreased serum IL-2 | [1] |

Key Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of Isodon diterpenoids are intricately linked to their ability to modulate specific intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Oridonin has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB[6].

References

- 1. worldscientific.com [worldscientific.com]

- 2. Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oridonin Prolongs the Survival of Mouse Cardiac Allografts by Attenuating the NF-κB/NLRP3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anti-Inflammatory Effects of 4-Methylcyclopentadecanone on Edema Models in Mice [mdpi.com]

- 6. Oridonin Attenuates Thioacetamide-Induced Osteoclastogenesis Through MAPK/NF-κB Pathway and Thioacetamide-Inhibited Osteoblastogenesis Through BMP-2/RUNX2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodonal: A Promising Diterpenoid from Isodon wikstroemioides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodonal, an ent-kaurane diterpenoid isolated from the medicinal plant Isodon wikstroemioides, has emerged as a molecule of significant interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and biological activities of this compound and its related compounds. Drawing upon available scientific literature, this document details the cytotoxic and anti-inflammatory properties of diterpenoids from Isodon species, outlines relevant experimental protocols, and explores the putative mechanism of action involving the inhibition of oxidative phosphorylation. Quantitative data from studies on closely related compounds are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental methodologies and visualizations of key biological pathways and experimental workflows to facilitate a deeper understanding and further investigation of this promising natural product.

Discovery and History

The genus Isodon, a member of the Lamiaceae family, has a long history of use in traditional medicine, particularly in East Asia, for the treatment of inflammatory conditions and tumors. Scientific investigation into the chemical constituents of this genus has led to the isolation of a diverse array of diterpenoids, with the ent-kaurane skeleton being a characteristic feature.

Chemical Structure

This compound is classified as an n-pentane diterpene. The core of its structure is the tetracyclic ent-kaurane skeleton, a defining characteristic of many bioactive compounds isolated from Isodon species. The precise substitution pattern of hydroxyl, carbonyl, and other functional groups on this scaffold dictates its specific biological activity. The structural elucidation of this compound and its analogues has been primarily achieved through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with single-crystal X-ray diffraction being used for absolute configuration confirmation of some of these compounds.[1][2]

Biological Activities and Mechanism of Action

Diterpenoids from Isodon wikstroemioides, including compounds structurally related to this compound, have demonstrated significant cytotoxic and anti-inflammatory activities.

Cytotoxic Activity

Numerous ent-kaurane diterpenoids isolated from Isodon wikstroemioides have exhibited potent cytotoxic effects against a panel of human tumor cell lines. These compounds have been shown to induce apoptosis in cancer cells. The primary mechanism of action is believed to be the inhibition of oxidative phosphorylation.

Inhibition of Oxidative Phosphorylation:

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). This process takes place in the mitochondria and involves the electron transport chain (ETC) and ATP synthase. Inhibition of this pathway leads to a depletion of cellular ATP, triggering an energy crisis and subsequently, apoptotic cell death. While the precise molecular target of this compound within the oxidative phosphorylation machinery has not been definitively identified, it is hypothesized to interfere with the function of the protein complexes of the ETC or directly inhibit ATP synthase.

A proposed mechanism for this compound-induced cytotoxicity is depicted in the following signaling pathway:

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Anti-inflammatory Activity

In addition to their cytotoxic effects, diterpenoids from Isodon wikstroemioides have been shown to possess anti-inflammatory properties. A key mechanism in this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophages. Overproduction of NO is a hallmark of inflammatory processes.

The anti-inflammatory signaling pathway is illustrated below:

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodonal and its related ent-kaurane diterpenoids, such as the extensively studied Oridonin, represent a promising class of natural products with significant therapeutic potential, particularly in oncology. These compounds, primarily isolated from plants of the Isodon genus, have demonstrated a wide range of biological activities, including potent cytotoxic, anti-inflammatory, and anti-tumor effects. This technical guide provides an in-depth overview of the core biological activities of this compound and its analogs, with a focus on their mechanisms of action involving the induction of apoptosis and modulation of key cellular signaling pathways. Detailed experimental protocols for the evaluation of these compounds are provided, alongside a quantitative summary of their biological efficacy. Furthermore, this guide includes visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of their molecular interactions and to aid in the design of future research and drug development initiatives.

Introduction

The quest for novel therapeutic agents from natural sources has led to the identification of a vast array of bioactive molecules. Among these, the ent-kaurane diterpenoids have emerged as a particularly interesting class of compounds due to their complex chemical structures and diverse pharmacological activities. This compound, a prominent member of this family, is a diterpenoid compound that can be isolated from the leaves of Isodon wikstroemioides. It has garnered attention for its potential cytotoxic, anti-tumor, and anti-inflammatory properties.

Structurally similar to this compound is Oridonin, another ent-kaurane diterpenoid isolated from Rabdosia rubescens. Oridonin has been the subject of extensive research and serves as a valuable proxy for understanding the broader therapeutic potential of this compound class. This guide will leverage the wealth of data available for Oridonin to infer and describe the likely activities and mechanisms of this compound and its isoforms.

The term "isoform" is typically used to describe different forms of a protein encoded by the same gene. In the context of small molecules like this compound, it is more likely that the user is referring to chemical analogs, derivatives, or closely related natural compounds. This document will, therefore, discuss this compound and its related compounds, with a significant focus on Oridonin as a well-characterized exemplar.

This guide is intended to be a comprehensive resource for researchers and drug development professionals, providing not only a summary of the existing knowledge but also detailed practical guidance for future investigations into this promising class of natural products.

Biological Activities and Mechanisms of Action

This compound and its analogs exert their biological effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) in cancer cells and modulating key signaling pathways that regulate cell survival, proliferation, and inflammation.

Cytotoxicity and Apoptosis Induction

A hallmark of this compound and related compounds is their ability to induce apoptosis in a variety of cancer cell lines. This programmed cell death is a critical mechanism for eliminating malignant cells. The apoptotic cascade is a complex process involving a series of molecular events that can be broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Evidence suggests that ent-kaurane diterpenoids can activate both pathways.

Key molecular events in this compound-induced apoptosis include:

-

Alteration of Mitochondrial Membrane Potential: Disruption of the mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is a critical determinant of cell fate. This compound and its analogs have been shown to upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.

-

Activation of Caspases: Caspases are a family of cysteine proteases that execute the final stages of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) is a definitive indicator of apoptosis.

Modulation of Cellular Signaling Pathways

Beyond direct apoptosis induction, this compound and its analogs modulate several key signaling pathways that are often dysregulated in cancer and inflammatory diseases.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation. In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy. This compound and its analogs have been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and reducing inflammation.[1] Inhibition is often achieved by preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1]

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade that transduces extracellular signals to the nucleus, regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses. The MAPK family includes several key kinases such as ERK, JNK, and p38.[2] Depending on the cellular context, activation of different MAPK pathways can have opposing effects on cell survival. Some studies suggest that this compound-related compounds can activate the pro-apoptotic JNK and p38 pathways while inhibiting the pro-survival ERK pathway.[3]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the cytotoxic activity of Oridonin, a close analog of this compound, against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population and is a standard measure of cytotoxicity.

Table 1: In Vitro Cytotoxicity of Oridonin

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | [4] |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | [4] |

| L929 | Murine Fibrosarcoma | ~40-80 | 24 | [5] |

| H1688 | Human Small Cell Lung Cancer | 2.5, 5, 10, 20, 40 (Concentrations Used) | 24 and 48 | [6] |

| B16 | Murine Melanoma | >25 (for Oridonin) | Not Specified | [7] |

Table 2: Synergistic Cytotoxic Effects of Oridonin with Doxorubicin (B1662922) in Osteosarcoma Cells

| Cell Line | Treatment | Cell Viability (%) | Reference |

| Saos-2 | Control | 100 | [8] |

| Saos-2 | Doxorubicin (0.1-10 µM) | Dose-dependent decrease | [8] |

| Saos-2 | Oridonin (10-40 µM) | Dose-dependent decrease | [8] |

| Saos-2 | Doxorubicin + Oridonin | Synergistic decrease | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound and its related compounds.

Isolation of this compound from Isodon wikstroemioides

Objective: To extract and purify this compound from its natural plant source.

Materials:

-

Dried leaves of Isodon wikstroemioides

-

Silica (B1680970) gel for column chromatography

-

Appropriate solvents for elution (e.g., hexane (B92381), ethyl acetate (B1210297) gradients)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Protocol:

-

Extraction:

-

Grind the dried leaves of Isodon wikstroemioides to a fine powder.

-

Macerate the powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in water and partition it successively with chloroform.

-

Collect the chloroform fraction, which is expected to contain the diterpenoids.

-

Evaporate the chloroform to dryness to obtain the crude chloroform extract.

-

-

Chromatographic Purification:

-

Subject the crude chloroform extract to silica gel column chromatography.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing the compound of interest (visualized under UV light after staining with an appropriate reagent).

-

Perform further purification steps, such as recrystallization or preparative HPLC, to obtain pure this compound.

-

-

Structure Elucidation:

-

Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

-

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells and to calculate the IC50 value.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in culture medium.

-

Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

-

-

MTT Addition and Incubation:

-

Formazan (B1609692) Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the absorbance of the blank from all readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Western Blot Analysis for Apoptosis Markers (Bcl-2 and Cleaved Caspase-3)

Objective: To investigate the effect of this compound on the expression of key apoptosis-related proteins.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Bcl-2, anti-cleaved caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound at the desired concentrations and for the appropriate time.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies (e.g., anti-Bcl-2, anti-cleaved caspase-3, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control (β-actin). An increase in cleaved caspase-3 and a decrease in Bcl-2 expression would be indicative of apoptosis induction.[5][12]

-

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that forms tumors in mice

-

Matrigel (optional)

-

This compound formulation for in vivo administration (e.g., dissolved in a vehicle like corn oil or a solution with DMSO and PEG)

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Tumor Cell Implantation:

-

Harvest cancer cells and resuspend them in sterile PBS or culture medium, optionally mixed with Matrigel to enhance tumor formation.

-

Subcutaneously inject the cell suspension (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.[13]

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice regularly for tumor growth.

-

Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

-

Compound Administration:

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule.

-

Administer the vehicle solution to the control group following the same schedule.

-

-

Monitoring and Data Collection:

-

Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, Western blotting).

-

-

Data Analysis:

-

Plot the average tumor volume over time for each group.

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound. Statistical analysis (e.g., t-test or ANOVA) should be performed.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathway Diagrams

Caption: Inhibition of the NF-κB signaling pathway by this compound/Oridonin.

Caption: Modulation of MAPK signaling pathways by this compound/Oridonin.

Experimental Workflow Diagram

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound and its related ent-kaurane diterpenoids, particularly the well-studied analog Oridonin, exhibit significant potential as anti-cancer and anti-inflammatory agents. Their multifaceted mechanism of action, which includes the induction of apoptosis and the modulation of critical cellular signaling pathways such as NF-κB and MAPK, makes them attractive candidates for further drug development. This technical guide has provided a comprehensive overview of their biological activities, quantitative efficacy data, detailed experimental protocols for their evaluation, and visual representations of their molecular interactions. It is hoped that this resource will serve as a valuable tool for researchers and scientists in the field, facilitating further investigation into this promising class of natural products and accelerating their translation into novel therapeutics. Future research should focus on elucidating the specific activities of different this compound isoforms and derivatives to optimize their therapeutic index and advance them towards clinical applications.

References

- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MAPK signaling pathway | Abcam [abcam.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 7. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Oridonin enhances antitumor effects of doxorubicin in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. syngeneintl.com [syngeneintl.com]

Isodonal (Oridonin): A Technical Guide to its Therapeutic Potential

December 2025

Abstract

Isodonal, more commonly known as Oridonin, is a bioactive ent-kaurane diterpenoid predominantly isolated from the medicinal herb Rabdosia rubescens.[1] For centuries, this plant has been a staple in traditional Chinese medicine for treating various ailments, including inflammation and cancer.[2][3] Modern scientific investigation has begun to unravel the molecular mechanisms underpinning Oridonin's diverse pharmacological activities, revealing its potential as a multi-targeted therapeutic agent. This technical guide provides an in-depth overview of the current preclinical and emerging clinical data on the therapeutic applications of Oridonin, with a primary focus on its anti-cancer, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data from numerous studies, and visualizations of implicated signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Anti-Cancer Therapeutic Potential

Oridonin has demonstrated broad-spectrum anti-cancer activity across a multitude of cancer types, including but not limited to gastric, breast, leukemia, oral, and esophageal cancers.[4] Its primary anti-neoplastic mechanisms involve the induction of apoptosis and autophagy, inhibition of cell proliferation and metastasis, and the reversal of drug resistance.[4]

Quantitative Data: In Vitro Cytotoxicity and In Vivo Efficacy

The cytotoxic effects of Oridonin have been extensively evaluated against a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are summarized in Table 1. Furthermore, its anti-tumor efficacy in vivo has been demonstrated in several xenograft models, with key findings presented in Table 2.

Table 1: In Vitro Cytotoxicity of Oridonin Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| AGS | Gastric Cancer | 5.995 ± 0.741 | 24 | |

| AGS | Gastric Cancer | 2.627 ± 0.324 | 48 | |

| AGS | Gastric Cancer | 1.931 ± 0.156 | 72 | |

| HGC-27 | Gastric Cancer | 14.61 ± 0.600 | 24 | |

| HGC-27 | Gastric Cancer | 9.266 ± 0.409 | 48 | |

| HGC-27 | Gastric Cancer | 7.412 ± 0.512 | 72 | |

| MGC803 | Gastric Cancer | 15.45 ± 0.59 | 24 | |

| MGC803 | Gastric Cancer | 11.06 ± 0.400 | 48 | |

| MGC803 | Gastric Cancer | 8.809 ± 0.158 | 72 | |

| K562 | Leukemia | 12.85 | 36 | |

| K562 (Nanosuspension) | Leukemia | 8.11 | 36 | |

| L929 | Fibrosarcoma | ~65.8 | 24 | |

| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 ± 0.46 | 72 | |

| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 ± 0.83 | 72 | |

| SMMC-7721 | Hepatocellular Carcinoma | 1.62 (Derivative 6a) | - | |

| Hela | Cervical Carcinoma | 3.65 (Derivative 6c) | - | |

| A549 | Lung Cancer | 3.22 (Derivative 6f) | - | |

| SNU-5 | Gastric Cancer | 36.8 | - | |

| HCT-116 | Colon Cancer | 6.84 | - | |

| PC-3 | Prostate Cancer | 13.9 | - | |

| MCF-7 | Breast Cancer | 17.9 | - | |

| MDA-MB-231 | Breast Cancer | 29.40 | - |

Table 2: In Vivo Anti-Tumor Efficacy of Oridonin in Xenograft Models

| Xenograft Model | Treatment and Dosage | Tumor Inhibition Rate (%) | Reference |

| Sarcoma-180 Solid Tumors | 20 mg/kg (Nanosuspension) | 60.23 | |

| Sarcoma-180 Solid Tumors | 20 mg/kg (Solution) | 42.49 | |

| HCT-116 Colon Cancer | 25 mg/kg/day (Derivative 5) | 85.82 | |

| HCT-116 Colon Cancer | Oridonin | 58.61 | |

| H22 Liver Tumor | - (Derivative 2) | 64.9 | |

| B16 Melanoma | - (Derivative 2) | 69.9 | |

| t(8;21) AML | 2.5-15 mg/kg | Prolonged survival by 21.7-43.5% | |

| Kasumi-1 Subcutaneous | 7.5 and 15 mg/kg | Significant tumor growth inhibition | |

| 4T1 Breast Cancer | 5 mg/kg | 72% reduction in tumor volume | |

| Bladder Cancer T24 | 10 mg/kg/d | Significant tumor growth suppression |

Key Signaling Pathways in Anti-Cancer Activity

Oridonin exerts its anti-cancer effects by modulating a complex network of signaling pathways. Key pathways identified include the PI3K/Akt, MAPK, NF-κB, and p53 pathways.

Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HGC-27, PC-3) in a 96-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Oridonin Treatment: Treat the cells with various concentrations of Oridonin (e.g., 0, 1.25, 2.5, 5, 10 µg/mL) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 4 x 10^7 Kasumi-1 cells) into the flank of nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., ~150 mm³).

-

Randomization and Treatment: Randomly assign mice to control and treatment groups. Administer Oridonin (e.g., 7.5 and 15 mg/kg) or vehicle control via intraperitoneal injection daily.

-

Tumor Measurement: Measure tumor volume every few days using calipers (Volume = length x width² x 0.5).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).

-

Data Analysis: Calculate the tumor inhibition rate and assess statistical significance between groups.

Anti-Inflammatory Therapeutic Potential

Oridonin exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. A primary mechanism of its anti-inflammatory action is the inhibition of the NF-κB pathway and the NLRP3 inflammasome.

Quantitative Data: Inhibition of Inflammatory Mediators

Table 3: Anti-Inflammatory Activity of Oridonin

| Model System | Mediator | Treatment | Result | Reference |

| LPS-induced RAW264.7 cells | TNF-α, IL-1β, IL-6 mRNA | 5, 15, 30 µg/mL Oridonin | Dose-dependent decrease | |

| LPS-induced ALI mice | TNF-α, IL-1β, IL-6 in serum | Oridonin | Decreased concentration |

Key Signaling Pathways in Anti-Inflammatory Activity

Experimental Protocol: In Vitro Anti-Inflammatory Assay

Protocol (LPS-induced RAW264.7 cells):

-

Cell Seeding: Seed RAW264.7 macrophages in a 96-well plate at a density of 2 x 10^4 cells/mL.

-

Pre-treatment: Pre-treat the cells with various concentrations of Oridonin (e.g., 5, 15, 30 µg/mL) for 1 hour.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified time (e.g., 3 hours for qPCR, 24 hours for cytokine protein measurement).

-

Sample Collection: Collect the cell culture supernatant for cytokine analysis (ELISA) or lyse the cells for RNA extraction (qPCR) or protein analysis (Western blot).

-

Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) or the expression/phosphorylation of key signaling proteins (e.g., NF-κB p65).

Neuroprotective Therapeutic Potential

Emerging evidence suggests that Oridonin possesses neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and brain injury. Its neuroprotective effects are attributed to its antioxidant and anti-inflammatory activities, as well as its ability to improve mitochondrial function.

Key Mechanisms in Neuroprotection